Apalutamide D4

Bioanalysis Method Validation LC-MS/MS

Apalutamide D4 is the definitive +4 Da stable isotope-labeled internal standard for LC-MS/MS quantification of apalutamide and N-desmethyl apalutamide. Unlike unlabeled analogs that co-elute and nullify matrix correction, or d3 variants prone to isotopic crosstalk, the +4 Da shift ensures baseline mass separation compliant with FDA/EMA bioanalytical guidelines. Supplied at ≥98% chemical purity with ≥99 atom% D isotopic enrichment, it is essential for regulatory-grade therapeutic drug monitoring, pharmacokinetic studies, and in vitro metabolic stability assays. Mitigate ion suppression and secure accurate quantitation—choose Apalutamide D4.

Molecular Formula C21H15F4N5O2S
Molecular Weight 481.5 g/mol
Cat. No. B8117028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApalutamide D4
Molecular FormulaC21H15F4N5O2S
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F
InChIInChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i5D2,6D2
InChIKeyHJBWBFZLDZWPHF-NZLXMSDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apalutamide D4: A High-Purity Deuterated Internal Standard for Definitive LC-MS/MS Quantification of Apalutamide


Apalutamide D4 (ARN‑509‑d4, CAS 1638885‑65‑0) is a stable isotope‑labeled internal standard (IS) in which four hydrogen atoms of the parent drug apalutamide are replaced by deuterium (²H) . This specific deuteration pattern confers a molecular weight of 481.46 g/mol (C₂₁H₁₁D₄F₄N₅O₂S) and creates a mass shift of +4 Da relative to the unlabeled analyte, enabling unambiguous differentiation and quantitation in liquid chromatography–tandem mass spectrometry (LC‑MS/MS) workflows . Apalutamide D4 is supplied at certified purity levels (e.g., ≥99.0% chemical purity, ≥99 atom % D isotopic enrichment) and is intended solely for use as an analytical IS to correct for matrix effects, recovery losses, and instrument variability during the quantitative analysis of apalutamide and its active metabolite N‑desmethyl apalutamide in biological matrices [1].

Why Unlabeled Apalutamide or Lower‑Deuterium Analogs Cannot Substitute for Apalutamide D4 in Regulated Bioanalysis


The substitution of unlabeled apalutamide as an internal standard is analytically invalid because it co‑elutes with the target analyte and cannot be distinguished by the mass spectrometer, thereby nullifying any correction for ion suppression or extraction efficiency. Conversely, the use of a lower‑deuterium analog such as apalutamide‑d3 introduces a mass shift of only +3 Da, which can lead to signal cross‑contamination (isotopic crosstalk) if the natural M+3 isotopic abundance of the analyte is significant or if the MS resolution is insufficient [1]. Apalutamide D4 mitigates this risk by providing a +4 Da mass difference, a spacing that is widely recommended in FDA and EMA bioanalytical method validation guidelines to ensure baseline mass separation and prevent interference [2]. The availability of rigorously characterized, high‑isotopic‑purity Apalutamide D4 is therefore a prerequisite for the development of robust, regulatory‑compliant LC‑MS/MS assays for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies [3].

Quantitative Differentiation of Apalutamide D4: Head‑to‑Head Performance Metrics vs. Unlabeled and Lower‑Deuterium Comparators


Isotopic Enrichment and Mass Separation: +4 Da Shift Minimizes Crosstalk Risk Relative to Apalutamide‑d3

Apalutamide D4 contains four deuterium atoms, providing a nominal mass shift of +4 Da versus unlabeled apalutamide, compared to only +3 Da for the commonly available apalutamide‑d3 [1]. This larger mass differential reduces the probability of isotopic crosstalk between the analyte's natural M+3 isotopic envelope and the internal standard's M+0 peak, a critical consideration when quantifying apalutamide in complex biological matrices [2].

Bioanalysis Method Validation LC-MS/MS

Demonstrated Assay Accuracy and Precision: Intra‑/Inter‑Day CV ≤8.44% in Validated LC‑MS/MS Method Using Apalutamide D4

In a validated LC‑ESI‑MS/MS method employing Apalutamide D4 as the internal standard, the intra‑day accuracy and precision for apalutamide in mouse plasma ranged from 2.11% to 8.44% CV, while inter‑day values were between 2.51% and 6.09% CV [1]. In a human plasma method also using Apalutamide D4, the overall precision (CV) and accuracy (relative error) for apalutamide and N‑desmethyl apalutamide met FDA/EMA acceptance criteria (±15% for all QC levels) [2].

Therapeutic Drug Monitoring Pharmacokinetics Bioanalytical Validation

Matrix Effect Compensation: Apalutamide D4 Co‑Elutes (Δt ≈ 0.01 min) with Analyte, Enabling Precise Ion Suppression Correction

Apalutamide D4 exhibits near‑identical chromatographic retention to unlabeled apalutamide (elution at 1.09 min vs. 1.10 min on an Atlantis dC18 column), ensuring that both species experience the same matrix‑induced ion suppression or enhancement [1]. This co‑elution is a fundamental requirement for a valid stable‑isotope‑labeled internal standard (SIL‑IS) and is not achievable with non‑isotopic structural analogs, which often display divergent retention behavior and thus fail to correct for matrix effects accurately [2].

Matrix Effect LC-MS/MS Internal Standard

Commercial Purity and Supply Chain Reliability: ≥99.0% Chemical Purity with Full Analytical Documentation

Apalutamide D4 from major commercial suppliers is certified to ≥99.0% chemical purity and ≥99 atom % D isotopic enrichment, with batch‑specific certificates of analysis (CoA) provided [1]. In contrast, the purity of custom‑synthesized deuterated analogs or lower‑grade research stocks may vary, introducing additional variability into assay performance and complicating regulatory submissions [2].

Chemical Purity Isotopic Enrichment Procurement

High‑Impact Applications of Apalutamide D4 in Bioanalysis and Pharmaceutical Development


Therapeutic Drug Monitoring (TDM) of Apalutamide in Human Plasma for Precision Oncology

Apalutamide D4 serves as the critical internal standard in a validated LC‑MS/MS assay that quantifies apalutamide and N‑desmethyl apalutamide in human plasma over a concentration range of 0.517–7.27 µg/mL [1]. The method meets FDA and EMA validation requirements, enabling its use in clinical TDM to assess inter‑patient variability, guide dosing decisions, and correlate exposure with adverse events such as skin rash [1].

Preclinical Pharmacokinetic (PK) and Toxicokinetic (TK) Studies in Rodent Models

Using Apalutamide D4 as the internal standard, a rapid (2.5‑min run time) LC‑ESI‑MS/MS method was validated for the quantification of apalutamide in mouse plasma over a linear range of 1.02–2030 ng/mL [2]. This method supported the generation of critical PK parameters (AUC, Cₘₐₓ, t₁/₂) in preclinical development, demonstrating that Apalutamide D4‑based assays are suitable for high‑throughput, regulatory‑compliant animal studies [2].

Simultaneous Multi‑Analyte Quantitation in Anti‑Androgen Combination Regimens

Apalutamide D4 can be incorporated into multiplexed LC‑MS/MS panels for the simultaneous quantitation of multiple anti‑androgen agents (e.g., enzalutamide, darolutamide) and their active metabolites in a single analytical run [3]. The +4 Da mass separation provided by Apalutamide D4 minimizes isotopic cross‑interference with other deuterated internal standards that may have +3 Da or +5 Da shifts, facilitating the development of robust, high‑specificity assays for drug‑drug interaction and pharmacodynamic studies [3].

Metabolic Stability and Drug‑Drug Interaction (DDI) Assessment Using Human Liver Microsomes

Apalutamide D4 is the preferred internal standard for quantifying apalutamide depletion in in vitro metabolic stability assays using human liver microsomes (HLMs) [4]. The use of a stable‑isotope‑labeled IS corrects for ion suppression caused by microsomal lipids and NADPH‑regenerating system components, ensuring accurate intrinsic clearance (CLᵢₙₜ) measurements that inform CYP3A4/2C8‑mediated DDI predictions [4].

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